1,2-Epoxy-4-vinylcyclohexane

Catalog No.
S573830
CAS No.
106-86-5
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxy-4-vinylcyclohexane

CAS Number

106-86-5

Product Name

1,2-Epoxy-4-vinylcyclohexane

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2

InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N

SMILES

C=CC1CCC2C(C1)O2

Synonyms

1,2-epoxy-4-vinylcyclohexane, 1,2-VCHE, vinylcyclohexane 1,2-monoepoxide

Canonical SMILES

C=CC1CCC2C(C1)O2

1.2-Epoxy-4-vinylcyclohexane (1,2-EVC) is a chemical compound with the formula C8H12O. It is a colorless liquid commonly used as a chemical intermediate in various organic synthesis reactions [, ]. This section will explore specific research applications of 1,2-EVC.

Precursor for Epoxy Resins and Polymers

One major application of 1,2-EVC is as a precursor for the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their excellent chemical resistance, mechanical strength, and adhesion properties []. 1,2-EVC undergoes ring-opening polymerization to form polyethers, which are then cured with hardeners to form the final epoxy resin [, ].

Monomer for Specialty Polymers

1,2-EVC can also act as a monomer for the synthesis of various specialty polymers. These polymers can exhibit unique properties depending on the reaction conditions and other co-monomers used. For example, research has explored the use of 1,2-EVC in the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering [].

1,2-Epoxy-4-vinylcyclohexane (CAS Number: 106-86-5) is an organic compound belonging to the class of cyclohexene oxides. It often exists as a mixture of isomers []. Due to its reactive epoxide ring and the presence of a vinyl group, it holds potential interest in organic synthesis and polymer chemistry [].


Molecular Structure Analysis

The key feature of 1,2-Epoxy-4-vinylcyclohexane is its cyclic structure. It consists of a six-membered cyclohexane ring with a three-membered epoxide ring attached at positions 1 and 2. Additionally, a vinyl group (CH2=CH-) is present at the 4th position on the cyclohexane ring [, ]. This combination of functional groups (epoxide and vinyl) makes the molecule interesting for various chemical transformations.


Chemical Reactions Analysis

  • Ring-Opening Reactions: Due to the strain of the three-membered epoxide ring, 1,2-epoxy-4-vinylcyclohexane readily undergoes ring-opening reactions with various nucleophiles. This can lead to the formation of new carbon-carbon or carbon-oxygen bonds depending on the reaction conditions and the nucleophile involved [].

For example, reaction with a strong acid like HCl can result in the following ring-opening reaction:

C₈H₁₂O + HCl → Cl-C₆H₁₁OH + CH₃CH₂CHO (Eq. 1) []

Here, the epoxide ring is cleaved by HCl, forming a chlorinated alcohol and acetaldehyde.

  • Polymerization: The presence of the vinyl group allows for potential participation in polymerization reactions. Depending on the reaction conditions, 1,2-epoxy-4-vinylcyclohexane could act as a monomer or participate in copolymerization with other monomers to form novel polymers [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C₈H₁₂O []
  • Molecular Weight: 124.18 g/mol []
  • Physical State: Colorless liquid (reported) []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane and THF [].

Physical Description

Liquid

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (57.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (56.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (25.17%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (14.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

106-86-5

General Manufacturing Information

Construction
Paint and coating manufacturing
7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-: ACTIVE

Dates

Modify: 2023-08-15

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